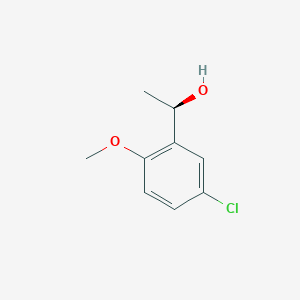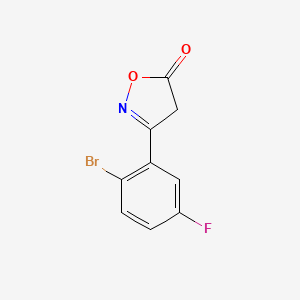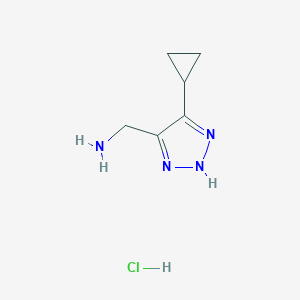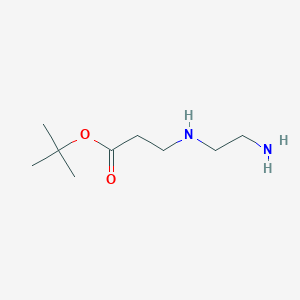
Ethyl (R)-2-(aminomethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-(aminomethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoic acid backbone, with an aminomethyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-2-(aminomethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of ®-2-(aminomethyl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
(R)-2-(aminomethyl)butanoic acid+ethanol→Ethyl (R)-2-(aminomethyl)butanoate+water
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-(aminomethyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(aminomethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the aminomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .
Scientific Research Applications
Ethyl ®-2-(aminomethyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ®-2-(aminomethyl)butanoate involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological activity. The ester group may undergo hydrolysis to release the active ®-2-(aminomethyl)butanoic acid, which can then interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Lacks the aminomethyl group, making it less versatile in biological applications.
Methyl ®-2-(aminomethyl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (S)-2-(aminomethyl)butanoate: The enantiomer of the compound, which may have different biological activities.
Uniqueness
Ethyl ®-2-(aminomethyl)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl (2R)-2-(aminomethyl)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
XDXLAPISJVHRKE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CN)C(=O)OCC |
Canonical SMILES |
CCC(CN)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)








![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
